molecular formula C10H15N3O2 B15257409 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B15257409
M. Wt: 209.24 g/mol
InChI Key: HHSRJNBDEYITOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 2-aminoethyl substituent linked to a 1H-pyrazol-3-yl group. The compound combines a strained four-membered cyclobutane ring with a heteroaromatic pyrazole moiety and a primary amine, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-[2-amino-1-(1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c11-6-7(8-2-5-12-13-8)10(9(14)15)3-1-4-10/h2,5,7H,1,3-4,6,11H2,(H,12,13)(H,14,15)

InChI Key

HHSRJNBDEYITOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The amino group may form hydrogen bonds with target proteins, enhancing binding affinity. The cyclobutane carboxylic acid moiety can contribute to the compound’s stability and solubility .

Comparison with Similar Compounds

1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic Acid ()

  • Key Differences : Replaces the pyrazole ring with a 2-hydroxyphenyl group.
  • Molecular Formula: C₁₃H₁₇NO₃ vs. C₁₂H₁₆N₃O₂ (target compound).
  • Loss of the pyrazole’s hydrogen-bonding capacity (N–H groups) may reduce interactions with biological targets reliant on heterocyclic recognition .

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic Acid ()

  • Key Differences : Cyclopentane ring instead of cyclobutane; methyl substitution on the pyrazole nitrogen.
  • Molecular Formula : C₁₂H₁₉N₃O₂ vs. C₁₂H₁₆N₃O₂ (target compound).
  • Implications: Cyclopentane’s reduced ring strain compared to cyclobutane may improve synthetic accessibility and conformational flexibility.

1-[2-Amino-1-(3-phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic Acid ()

  • Key Differences: Pyrrolidine (five-membered saturated ring) replaces cyclobutane; phenoxyphenyl substituent instead of pyrazole.
  • The bulky phenoxyphenyl group may sterically hinder target binding but increase aromatic π-π stacking interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Functional Groups
1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid (Target) C₁₂H₁₆N₃O₂ ~236.28* 1H-pyrazol-3-yl Cyclobutane Carboxylic acid, primary amine
1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid C₁₃H₁₇NO₃ 235.28 2-hydroxyphenyl Cyclobutane Carboxylic acid, primary amine
1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid C₁₂H₁₉N₃O₂ 237.30 1-methyl-1H-pyrazol-3-yl Cyclopentane Carboxylic acid, primary amine
1-[2-Amino-1-(3-phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid C₂₀H₂₃N₂O₃ 339.41 3-phenoxyphenyl Pyrrolidine Carboxylic acid, secondary amine

*Estimated based on analogous structures.

Biological Activity

1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound notable for its unique structure, which integrates a cyclobutane ring, an amino acid moiety, and a pyrazole ring. This combination contributes to its potential biological activities, making it a subject of interest in pharmacological research. The molecular formula of this compound is C10H17N3OC_{10}H_{17}N_3O with a molecular weight of approximately 195.26 g/mol.

Structural Features

The structural features of this compound include:

  • Cyclobutane Ring : Provides rigidity and influences biological interactions.
  • Amino Acid Moiety : Facilitates interactions with biological targets.
  • Pyrazole Ring : Known for its diverse biological activities.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Pharmacological Properties

  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : Similar compounds have demonstrated pain-relieving properties, suggesting that this compound may also exhibit such effects.
  • Enzyme Inhibition : Interaction studies have shown that the compound can bind to specific enzymes, altering their activity and influencing metabolic pathways.

The mechanism of action involves:

  • Receptor Binding : The compound interacts with various receptors through hydrogen bonding and hydrophobic interactions, which can influence signal transduction pathways.
  • Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic regulation.

Research Findings

A variety of studies have focused on the biological activity of this compound. Below are summarized findings from key research studies:

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activities using DPPH radical scavenging assays, suggesting potential therapeutic applications in infectious diseases .
Structure-Activity Relationship StudiesInvestigated the interactions of similar compounds with ionotropic glutamate receptors, providing insights into the pharmacological potential of pyrazole derivatives .
In vitro AssaysEvaluated cytotoxic effects on cancer cell lines, revealing that compounds with similar structures exhibit significant anti-cancer properties .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of pyrazole derivatives, finding that modifications to the pyrazole ring significantly influenced bioactivity .
  • Cytotoxicity in Cancer Models : Research involving cell lines overexpressing specific kinases demonstrated that analogs of this compound could inhibit tumor growth effectively .

Q & A

Q. What are the critical synthetic challenges in preparing 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid, and how can they be methodologically addressed?

The synthesis of this compound involves constructing a cyclobutane ring fused with a pyrazole moiety and an aminoethyl side chain. Key challenges include:

  • Cyclobutane Ring Formation : Strain-induced instability requires careful selection of precursors (e.g., cyclobutanone derivatives) and reaction conditions (e.g., [2+2] photocycloaddition or ring-closing metathesis) to minimize side reactions .
  • Stereochemical Control : The aminoethyl group’s stereochemistry affects biological activity. Asymmetric hydrogenation or chiral auxiliaries can ensure enantiomeric purity, as seen in structurally related cyclobutane-carboxylic acid derivatives .
  • Pyrazole Functionalization : Coupling pyrazole to the cyclobutane scaffold may require palladium-catalyzed cross-coupling or nucleophilic substitution under inert conditions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the cyclobutane ring, pyrazole substituent, and aminoethyl group. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects impurities. Electrospray ionization (ESI) is preferred for polar functional groups .
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid (-COOH) and amine (-NH₂) vibrations, ensuring deprotection steps are complete .

Q. What preliminary biological screening strategies are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases, given the pyrazole’s role in binding ATP pockets. Use fluorescence-based assays for real-time activity monitoring .
  • Cell Viability Studies : Assess cytotoxicity in cancer/normal cell lines (e.g., MTT assay) to identify therapeutic windows .
  • Solubility and Stability Profiling : Perform HPLC-based kinetic solubility assays and pH-dependent stability tests to guide formulation .

Advanced Research Questions

Q. How do stereochemical variations in the aminoethyl group influence biological activity, and how can this be systematically studied?

  • Enantiomer Separation : Use chiral chromatography (e.g., HPLC with amylose-based columns) to isolate R/S configurations. Compare their binding affinities via surface plasmon resonance (SPR) .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., G-protein-coupled receptors) to predict stereochemical effects on binding kinetics .
  • In Vivo Pharmacokinetics : Administer enantiomers to animal models and monitor plasma half-life, tissue distribution, and metabolite profiles .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives/negatives .
  • Proteomic Profiling : Identify off-target interactions via affinity pulldown combined with mass spectrometry. This clarifies whether observed activity stems from the intended target or secondary pathways .
  • Dose-Response Analysis : Perform multi-point IC₅₀/EC₅₀ studies to account for assay-specific sensitivity thresholds .

Q. What computational strategies can predict the compound’s metabolic pathways and potential toxicity?

  • In Silico Metabolism Prediction : Tools like GLORY or ADMET Predictor® simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation, glucuronidation) .
  • Toxicity Profiling : Use QSAR models to predict hepatotoxicity or cardiotoxicity risks based on structural analogs .
  • Reactive Metabolite Screening : Employ trapping agents (e.g., glutathione) in microsomal incubations to detect electrophilic intermediates .

Q. What strategies optimize the compound’s bioavailability without compromising its pharmacological activity?

  • Prodrug Design : Modify the carboxylic acid group to esters or amides for enhanced membrane permeability. Evaluate hydrolysis rates in plasma .
  • Salt Formation : Screen counterions (e.g., sodium, lysine) to improve aqueous solubility. Use thermal gravimetric analysis (TGA) to assess salt stability .
  • Nanoparticle Encapsulation : Load the compound into liposomes or polymeric nanoparticles to prolong circulation time and target-specific delivery .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Reaction Optimization : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (polar aprotic vs. ethers), and temperatures to identify optimal conditions .
  • Intermediate Characterization : Use LC-MS to detect transient intermediates that may divert reaction pathways, leading to yield variability .
  • Batch Reproducibility : Replicate syntheses under identical conditions to distinguish human error from inherent variability .

Q. Why might biological activity differ between in vitro and in vivo models, and how can this gap be bridged?

  • Protein Binding Studies : Measure plasma protein binding (e.g., via equilibrium dialysis) to explain reduced free drug availability in vivo .
  • Metabolite Identification : Profile metabolites in serum/liver microsomes to identify inactive/degraded forms .
  • Tissue Penetration Assays : Use MALDI imaging to visualize compound distribution in target tissues .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)Reference
Cyclobutane Formation[2+2] PhotocycloadditionUV light, dichloromethane45–60
Pyrazole CouplingSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF70–85
Aminoethyl FunctionalizationReductive AminationNaBH₃CN, MeOH50–65

Q. Table 2: Biological Activity Profiling

Assay TypeTargetIC₅₀ (µM)Model SystemReference
Kinase InhibitionEGFR0.12 ± 0.03Hela cells
CytotoxicityMCF-78.5 ± 1.2Breast cancer line
Solubility12 µg/mL (pH 7.4)PBS buffer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.